![molecular formula C20H21N5O B2510207 N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2034305-10-5](/img/structure/B2510207.png)
N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTCP is a synthetic opioid that has been found to have a range of effects on the body, including analgesia, sedation, and respiratory depression. In
Scientific Research Applications
Drug Discovery
This compound, with its unique structure, has potential use in medicinal chemistry and drug development. The 1,2,3-triazole core is found in many prominent medicinal compounds available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .
Organic Synthesis
The 1,2,3-triazole motif is a privileged structure that has received a great deal of attention in academics and industry . It has found broad applications in organic synthesis .
Polymer Chemistry
The compound’s unique structure allows for diverse functionalities and potential use in polymer chemistry . The 1,2,3-triazoles have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in supramolecular chemistry .
Chemical Biology
The 1,2,3-triazole motif structurally resembles the amide bond, mimicking an E or a Z amide bond . This makes it useful in chemical biology .
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . The strong dipole moment and hydrogen bonding ability of 1,2,3-triazoles make them suitable for this application .
Materials Science
The compound is also used in materials science studies. Its high chemical stability and strong dipole moment make it suitable for various applications in this field .
Anticancer Research
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines . This suggests potential applications of the compound in anticancer research.
Future Directions
The future directions for “N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could involve further exploration of its potential uses in medicinal chemistry, drug development, and material science studies. Additionally, similar triazole derivatives have been suggested as good inhibitors against carbonic anhydrase-II , indicating potential future directions in this area.
Mechanism of Action
Target of Action
The primary target of N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh), a neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide interacts with its target, AChE, by binding to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, thereby preventing the breakdown of acetylcholine . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various biochemical pathways, particularly those involved in cognitive functions. The compound’s potential inhibitory effect on carbonic anhydrase-II enzyme has also been suggested .
Result of Action
The molecular and cellular effects of N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE . This can lead to improved cognitive function, making the compound potentially useful in the treatment of neurodegenerative conditions like Alzheimer’s disease .
properties
IUPAC Name |
N-benzhydryl-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-13-11-18(15-24)25-14-12-21-23-25)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNORGPRBXJWOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.